molecular formula C16H30N4O5 B12337472 H-Gly-Leu-Gly-Leu-OH

H-Gly-Leu-Gly-Leu-OH

Cat. No.: B12337472
M. Wt: 358.43 g/mol
InChI Key: IKSDHRKIGRSQFL-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Leu-Gly-Leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. The amino group of the leucine is protected by a temporary protecting group, such as Fmoc (fluorenylmethyloxycarbonyl). The subsequent amino acids (glycine and leucine) are sequentially added to the growing peptide chain through a series of coupling and deprotection steps. The coupling reaction is facilitated by reagents like dicyclohexylcarbodiimide (DCC) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Gly-Leu-Gly-Leu-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: The peptide can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

H-Gly-Leu-Gly-Leu-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Gly-Leu-Gly-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in cellular signaling or as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Leu-OH: A dipeptide composed of glycine and leucine.

    H-Gly-Gly-Leu-OH: A tripeptide with an additional glycine residue.

    H-Gly-Gly-Gly-Leu-OH: A tetrapeptide with three glycine residues and one leucine.

Uniqueness

H-Gly-Leu-Gly-Leu-OH is unique due to its specific sequence of glycine and leucine residues, which confer distinct structural and functional properties. This sequence allows it to interact with specific molecular targets and participate in unique biochemical pathways, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H30N4O5

Molecular Weight

358.43 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H30N4O5/c1-9(2)5-11(19-13(21)7-17)15(23)18-8-14(22)20-12(16(24)25)6-10(3)4/h9-12H,5-8,17H2,1-4H3,(H,18,23)(H,19,21)(H,20,22)(H,24,25)/t11-,12-/m0/s1

InChI Key

IKSDHRKIGRSQFL-RYUDHWBXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.